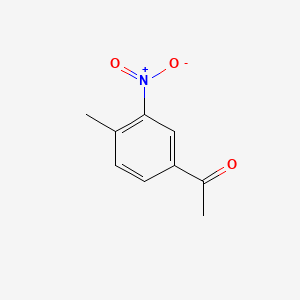

1-(4-Methyl-3-nitrophenyl)ethanone

描述

Evolution of Substituted Phenylethanones in Chemical Science

Substituted phenylethanones, such as acetophenone (B1666503) and its derivatives, have a rich history in chemical science. Initially explored for their characteristic fragrances and as precursors in classical organic reactions, their role has evolved dramatically. Today, they are recognized as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of various functional groups on the phenyl ring allows for precise control over the molecule's electronic properties, reactivity, and, ultimately, its function in larger molecular assemblies.

Significance of Nitro- and Methyl-Substituted Aromatic Systems in Contemporary Organic Chemistry

The presence of nitro (-NO2) and methyl (-CH3) groups on an aromatic system, as seen in 1-(4-Methyl-3-nitrophenyl)ethanone, imparts a unique set of chemical characteristics. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. chem960.com Conversely, the methyl group is an electron-donating group, activating the ring. This juxtaposition of electronic effects makes such compounds highly valuable in regioselective synthesis, where the directing effects of these substituents can be exploited to achieve specific substitution patterns.

Research Trajectories for this compound and Analogous Compounds

Current research involving this compound and its analogs is primarily focused on its utility as a chemical intermediate. Its structural features make it an ideal precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. For instance, related nitro-substituted ketones have been used in the synthesis of potent enzyme inhibitors, such as catechol-O-methyltransferase (COMT) inhibitors. chembk.comnih.gov The presence of both a reactive ketone and a modifiable nitro group provides multiple avenues for derivatization, allowing for the generation of diverse molecular libraries for drug discovery and materials science. A patent filed by an oncology-focused company details the synthesis of this compound, suggesting its potential role as an intermediate in the development of new therapeutic agents. chemicalbook.com

Contextualization within Broader Chemical Disciplines

The study of this compound is not confined to synthetic organic chemistry. Its potential applications extend into medicinal chemistry, where it can serve as a scaffold for the design of novel drugs. chem960.com The spectroscopic and physical properties of this compound are of interest in the field of physical chemistry for understanding structure-property relationships in substituted aromatic systems. Furthermore, its role as a precursor to more complex molecules connects its study to materials science, where such molecules can be used to create novel polymers, dyes, and other functional materials.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRBBMDOBWRUMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063790 | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-27-7 | |

| Record name | 1-(4-Methyl-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-3-nitrophenyl)ethanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-methyl-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-NITRO-4'-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5YGX5BNW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 4 Methyl 3 Nitrophenyl Ethanone

Precursor Synthesis and Functional Group Introduction

The construction of 1-(4-methyl-3-nitrophenyl)ethanone relies on the careful and selective manipulation of precursor molecules. Key steps involve the introduction of the nitro group onto a methyl-substituted phenyl ring and the subsequent or prior formation of the ethanone (B97240) moiety.

Strategies for Selective Nitration of Methyl-Substituted Phenyl Rings

The nitration of methyl-substituted phenyl rings, such as in 4'-methylacetophenone, requires controlled conditions to achieve the desired regioselectivity. medchemexpress.com The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. When both are present on a benzene (B151609) ring, their directing effects influence the position of electrophilic substitution.

A common method for the nitration of acetophenone (B1666503) involves a mixture of nitric acid and sulfuric acid at low temperatures. orgsyn.org For instance, the nitration of acetophenone with a nitrating mixture of nitric acid (sp. gr. 1.42) and concentrated sulfuric acid at temperatures at or below 0°C yields m-nitroacetophenone. orgsyn.org Maintaining a low temperature is crucial for a successful nitration. orgsyn.org

In the case of 4-methylacetophenone, the directing effects of the methyl and acetyl groups can lead to a mixture of products. However, specific reaction conditions can favor the formation of the desired 3-nitro isomer. The use of fuming nitric acid in acetic anhydride (B1165640) is another effective method for the nitration of acylpolymethylbenzenes, which can lead to selective side-chain nitration at the ortho-position to the acyl group. psu.edu

A patented method describes the nitration of acetophenone derivatives using a catalyst system consisting of a metal (such as iron) or a metal compound, or an inorganic acid like sulfuric acid, in the presence of nitrogen oxides and ozone. google.com

Acylation Techniques for Ethanone Moiety Formation

The ethanone moiety can be introduced onto a pre-functionalized nitrated toluene (B28343) derivative via Friedel-Crafts acylation. masterorganicchemistry.com This classic electrophilic aromatic substitution reaction involves treating the aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

For the synthesis of this compound, the starting material would be 1-methyl-2-nitrobenzene. The Friedel-Crafts acylation of this substrate with acetyl chloride or acetic anhydride would introduce the acetyl group at the position para to the methyl group and meta to the nitro group. The nitro group is a deactivating group, which can make Friedel-Crafts reactions challenging. acs.org However, the activating effect of the methyl group can facilitate the reaction. Zeolite catalysts have also been shown to be effective and selective in Friedel-Crafts acylation reactions. researchgate.net

| Acylation Method | Reagents | Catalyst | Key Features |

| Friedel-Crafts Acylation | Acetyl chloride or Acetic anhydride | AlCl₃, FeCl₃ | Classic method for forming aryl ketones. masterorganicchemistry.com |

| Zeolite-Catalyzed Acylation | Acylating agent | H-ZSM-5, H-beta zeolites | High regioselectivity and reusability of catalyst. researchgate.net |

Halogenation Precursors and Their Role in Synthesis, e.g., 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Halogenated precursors, such as 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone, serve as versatile intermediates for further functionalization. scbt.com The bromine atom at the α-position to the carbonyl group is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.

The synthesis of α-bromoacetophenones can be achieved through the regioselective monobromination of the corresponding acetophenone. researchgate.net One method involves the reaction of 1-(3-nitrophenyl)ethanone with bromine in chloroform (B151607) at low temperatures. nih.gov Another efficient, one-pot protocol utilizes Bromodimethylsulfonium Bromide (BDMS) in the presence of MgO nanoparticles as a catalyst. researchgate.net

These halogenated intermediates are valuable in the synthesis of various heterocyclic compounds and other complex molecules. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions provide powerful tools for the synthesis of complex molecules like this compound and its derivatives. Palladium and rhodium catalysts are particularly prominent in this area. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling with vinyl stannanes)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. uwindsor.canih.gov It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nobelprize.org This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of various functional groups. researchgate.nettamu.edu

One synthetic route to this compound utilizes a palladium-catalyzed coupling reaction. The synthesis starts with 4-bromo-1-methyl-2-nitrobenzene, which is coupled with tributyl(1-ethoxyvinyl)stannane (B1298054) in the presence of a palladium catalyst like Pd(dppf)Cl₂. chemicalbook.com The resulting enol ether is then hydrolyzed with hydrochloric acid to yield the final product, this compound, in good yield. chemicalbook.com

| Reaction | Starting Material | Coupling Partner | Catalyst | Yield | Reference |

| Stille Coupling | 4-bromo-1-methyl-2-nitro-benzene | tributyl(1-ethoxyvinyl)stannane | Pd(dppf)Cl₂ | 82.7% | chemicalbook.com |

The Suzuki-Miyaura reaction can also be employed to synthesize aryl-substituted acetophenones, which can then be further modified. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing the reaction conditions. ikm.org.my

Rhodium-Catalyzed C-H Activation and Functionalization

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical approach to complex molecules. nih.gov These reactions can be directed by various functional groups within the substrate.

While direct rhodium-catalyzed synthesis of this compound is not prominently reported, related transformations highlight the potential of this methodology. For instance, rhodium(III)-catalyzed C-H activation of nitrones and their subsequent annulation with nitroalkenes has been demonstrated to produce nitro-functionalized indenes. nih.govsnnu.edu.cn This indicates the compatibility of rhodium catalysts with nitro-containing aromatic compounds.

Furthermore, rhodium catalysts have been used for the ortho-alkynylation of nitroarenes, proceeding via an electrophilic C-H metalation ortho to the nitro group. rsc.org This demonstrates that the strongly electron-withdrawing nitro group can direct C-H activation. Although the acetyl group is not the directing group in this specific example, it showcases the feasibility of functionalizing nitroarenes using rhodium catalysis.

Investigation of Ligand Effects and Reaction Optimization

The synthesis of aryl ketones, including derivatives like this compound, can be significantly influenced by the choice of ligands in metal-catalyzed cross-coupling reactions. While specific studies detailing ligand effects on the synthesis of this exact compound are not extensively documented in the provided results, general principles from related reactions, such as the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, offer valuable insights. google.com

In palladium-catalyzed reactions, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. For instance, the use of bidentate phosphine (B1218219) ligands like Xantphos has been shown to be effective in similar cross-coupling reactions. google.com The "bite angle" of these ligands is a critical parameter that influences the selectivity and efficiency of the catalytic cycle.

Reaction optimization is a multifactorial process involving the systematic variation of parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. For instance, a typical procedure might involve heating the reaction mixture to between 85°C and 120°C for 16 to 30 hours. google.com The choice of base is also critical; potassium phosphate (B84403) is often employed in these types of syntheses. google.com Anhydrous conditions are frequently preferred to prevent side reactions. google.com

Table 1: General Parameters for Reaction Optimization in Aryl Ketone Synthesis

| Parameter | Typical Range/Conditions | Rationale |

| Catalyst | Palladium complexes (e.g., Pd(acac)₂) | Efficient for cross-coupling reactions. |

| Ligand | Bidentate phosphines (e.g., Xantphos) | Stabilizes catalyst, influences selectivity. |

| Temperature | 60°C - 140°C | Affects reaction rate and selectivity. |

| Reaction Time | 16 - 30 hours | Required for completion of the reaction. |

| Base | Potassium Phosphate | Activates the coupling partners. |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) | Provides a suitable reaction medium. |

Alternative and Green Synthetic Routes

In recent years, the principles of green chemistry have guided the development of more environmentally friendly synthetic methods. This includes the use of solvent-free conditions, benign solvents, and alternative energy sources like microwaves.

Solvent-Free Synthesis Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use and disposal of organic solvents. cmu.edu These reactions can be facilitated by simply grinding the solid reactants together, sometimes with a catalytic amount of a solid base or acid. cmu.edu While specific examples for the direct synthesis of this compound under solvent-free conditions are not detailed in the provided search results, the general applicability of this method to reactions like Michael additions and reductions is well-established. cmu.edu For instance, the reduction of ketones using sodium borohydride (B1222165) can proceed efficiently in the solid state. cmu.edu

Catalytic Systems in Environmentally Benign Solvents

The replacement of volatile and toxic organic solvents with greener alternatives is a key goal of sustainable chemistry. Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) are examples of environmentally benign solvents that have been explored for various organic transformations. mdpi.comnih.gov Multi-component reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for green chemistry approaches. mdpi.comrsc.org For example, the Biginelli reaction, which produces dihydropyrimidinones, can be carried out in ethanol (B145695) or even water. mdpi.com Iron(III) salts have been used as catalysts in some green synthetic protocols. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govorganic-chemistry.orgrsc.orgnih.gov This technique can be applied to a wide range of reactions, including one-pot multi-component syntheses. nih.govnih.gov The use of microwave assistance in conjunction with solvent-free conditions or green solvents like PEG400 represents a particularly sustainable approach. nih.gov For instance, the synthesis of 4-aryl-1,4-dihydrochromene-triazoles has been successfully achieved using microwave irradiation in PEG400. nih.gov This methodology offers a rapid and efficient pathway to complex molecules. organic-chemistry.orgrsc.org

Table 2: Comparison of Green Synthesis Methodologies

| Methodology | Key Features | Advantages |

| Solvent-Free Synthesis | Reactions conducted without a solvent. cmu.edu | Reduced waste, lower environmental impact, potential for high efficiency. cmu.edu |

| Catalysis in Green Solvents | Use of water, ionic liquids, or PEG as reaction media. mdpi.comnih.gov | Improved safety, reduced toxicity, potential for catalyst recycling. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. nih.govorganic-chemistry.orgrsc.orgnih.gov | Faster reaction times, higher yields, enhanced purity. organic-chemistry.orgnih.gov |

Derivatization Strategies from this compound

The presence of a ketone carbonyl group in this compound provides a reactive site for a variety of derivatization reactions, allowing for the synthesis of more complex molecules.

Functionalization of the Ketone Carbonyl (e.g., α-ketoacetal formation)

The carbonyl group of a ketone can undergo nucleophilic addition reactions with a wide range of nucleophiles. One important transformation is the formation of acetals (or ketals from ketones) through the reaction with alcohols in the presence of an acid catalyst. While the direct formation of an α-ketoacetal from this compound is a specific transformation, the general principles of ketalization are well-understood.

Another significant derivatization involves the reaction of the carbonyl group with hydrazines to form hydrazones. researchgate.netresearchgate.net For example, 3-nitrophenylhydrazine (B1228671) can be used as a derivatizing reagent for carbonyl compounds, including ketones, to facilitate their analysis by techniques like UPLC/ESI-MS. researchgate.netresearchgate.net This type of condensation reaction follows a nucleophilic addition-elimination mechanism. researchgate.net

Modification of the Nitro Group (e.g., selective reduction to amino group)

The selective reduction of the nitro group in this compound to an amino group is a key transformation, yielding 1-(3-amino-4-methylphenyl)ethanone. This product is a valuable intermediate for the synthesis of pharmaceuticals and dyes. uni.lu Various methods are available for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as a ketone.

A common and effective method involves the use of metal catalysts. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed technique for the reduction of nitro groups. core.ac.uk Another option is the use of Raney nickel. core.ac.uk For substrates where catalytic hydrogenation might lead to undesired side reactions, other reagents can be utilized. Tin(II) chloride (SnCl₂) in an acidic medium provides a mild and selective method for reducing nitro groups to amines. core.ac.uk Similarly, iron (Fe) or zinc (Zn) powder in the presence of an acid like acetic acid can achieve this transformation. core.ac.uk

A classic method for the selective reduction of one nitro group in a polynitroaromatic compound is the Zinin reduction, which utilizes sodium sulfide (B99878) (Na₂S) or its hydrate. oup.com This method is particularly useful when other reducible groups are present in the molecule. core.ac.ukoup.com The reaction proceeds by the nucleophilic attack of the sulfide ion on the nitro group, followed by a series of proton and electron transfers.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity |

| H₂, Pd/C | Varies | High for nitro groups |

| Raney Nickel | Varies | High for nitro groups |

| SnCl₂ / HCl | Acidic | Good for nitro groups in the presence of ketones |

| Fe / Acetic Acid | Acidic | Mild and selective |

| Zn / Acetic Acid | Acidic | Mild and selective |

| Na₂S | Varies | Can be selective for one nitro group among many |

Reactions Involving the Methyl Group on the Phenyl Ring

The methyl group attached to the phenyl ring of this compound can also be a site for synthetic modification, providing access to further derivatives. The reactivity of this methyl group is influenced by the electronic nature of the substituents on the aromatic ring.

Oxidation: The methyl group of nitrotoluene derivatives can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. sciencemadness.orgacs.org For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or cerium(IV) methanesulfonate (B1217627) can convert the methyl group to a carboxylic acid. sciencemadness.orgwikipedia.org The reaction with electro-generated superoxide (B77818) ion has also been shown to oxidize the methyl group of nitrotoluenes to the corresponding carboxylic acids. sciencemadness.org Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions, especially given the presence of the activating nitro group which can make the ring susceptible to oxidative degradation under harsh conditions. libretexts.org

Halogenation: Free-radical halogenation provides a method to introduce a halogen atom onto the methyl group. sigmaaldrich.com Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, can lead to the formation of the corresponding benzylic halide. The resulting halomethyl derivative is a versatile intermediate that can participate in various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. sigmaaldrich.com

Synthesis of Heterocyclic Derivatives (e.g., triazoles, oxadiazoles)

The acetyl group of this compound is a versatile handle for the construction of various heterocyclic rings, including triazoles and oxadiazoles. These ring systems are present in many biologically active compounds.

Triazoles: 1,2,3-triazoles can be synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. researchgate.netchemguide.co.uk To utilize this compound in this reaction, it would first need to be converted to either an azide (B81097) or an alkyne derivative. For example, the ketone could be reduced to an alcohol, which is then converted to an azide. Alternatively, the acetyl group could be elaborated to introduce a terminal alkyne. Another approach involves the reaction of enolizable ketones with azides. researchgate.net For instance, a three-component reaction between a ketone, a primary amine, and an azide can yield 1,5-disubstituted-1,2,3-triazoles. researchgate.net

Oxadiazoles: 1,3,4-oxadiazoles are commonly synthesized from acid hydrazides. sigmaaldrich.comuni.lu The synthesis would begin with the conversion of the methyl group of this compound to a carboxylic acid, as described in section 2.4.3. This acid can then be converted to the corresponding acid hydrazide by reaction with hydrazine. Cyclization of the acid hydrazide with various reagents, such as orthoesters or carbon disulfide, can then afford the desired 1,3,4-oxadiazole (B1194373) ring. wikipedia.orgmasterorganicchemistry.comblogspot.com For example, reaction of the acid hydrazide with carbon disulfide in the presence of a base leads to a dithiocarbazate intermediate, which upon cyclization and subsequent alkylation can yield substituted oxadiazoles. blogspot.com

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, which is an aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde. researchgate.netmdpi.comwikipedia.org

In this context, this compound can react with various substituted benzaldehydes in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) or an acid catalyst to yield the corresponding chalcone derivatives. researchgate.net The reaction involves the deprotonation of the α-carbon of the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. The presence of the nitro group on the acetophenone ring can influence the reactivity and the conditions required for the condensation. researchgate.net

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 (Example) | Catalyst | Product Type |

| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(4-methyl-3-nitrophenyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-3-(4-methoxyphenyl)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | NaOH or KOH | (E)-3-(4-chlorophenyl)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one |

Stereoselective Synthesis Approaches

Introducing chirality into molecules derived from this compound can be achieved through various stereoselective synthetic strategies. These approaches are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. middlebury.edu After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

A prominent example is the use of Evans oxazolidinone auxiliaries in asymmetric aldol reactions. researchgate.netmiddlebury.edunih.gov In this approach, this compound would first need to be converted to a carboxylic acid derivative. This could be achieved through a haloform reaction or by oxidation of the acetyl group. The resulting carboxylic acid is then coupled to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The N-acyl oxazolidinone can then be enolized using a base and a Lewis acid, such as dibutylboron triflate and diisopropylethylamine, to form a Z-enolate. middlebury.edu This enolate then reacts with an aldehyde in a highly diastereoselective aldol reaction. The stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters is dictated by the chiral auxiliary. Subsequent removal of the auxiliary by hydrolysis or reduction yields the enantiomerically enriched aldol product.

Enantioselective Catalysis in the Synthesis of Chiral Alcohols (e.g., (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

Enantioselective catalysis offers a more atom-economical approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. The asymmetric reduction of the prochiral ketone, this compound, to the chiral alcohol, (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol, is a key example.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or catecholborane. wikipedia.org The catalyst, derived from a chiral amino alcohol like (S)-(-)-2-methyl-CBS-oxazaborolidine, coordinates to both the borane and the ketone, organizing them in a rigid transition state that favors hydride delivery to one face of the carbonyl group. This leads to the formation of the desired enantiomer of the alcohol with high enantiomeric excess (ee).

Asymmetric Transfer Hydrogenation: Ruthenium-based catalysts, often in combination with chiral diamine ligands like (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov In this process, a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534) or isopropanol, provides the hydride. The chiral catalyst facilitates the enantioselective transfer of the hydride to the ketone, yielding the chiral alcohol with high enantioselectivity. The reaction conditions, including the choice of catalyst, ligand, and hydrogen source, can be optimized to achieve high yields and enantiomeric excesses for the synthesis of (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol.

Table 3: Enantioselective Reduction of this compound

| Method | Catalyst/Reagent | Product | Expected Stereochemistry |

| CBS Reduction | (S)-(-)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | (S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol | (S) |

| Asymmetric Transfer Hydrogenation | Ru(II)/(S,S)-TsDPEN, Formic acid/Triethylamine | (S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol | (S) |

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Key Transformations

Nucleophilic Aromatic Substitution with Activated Nitroaryl Systems

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 1-(4-Methyl-3-nitrophenyl)ethanone, primarily due to the activating nature of the nitro and acetyl groups. These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. archive.orgrsc.org The generally accepted mechanism proceeds through a two-step addition-elimination process. archive.org

In the context of this compound, a nucleophile would preferentially attack the carbon atoms activated by the nitro and acetyl groups. However, the absence of a good leaving group (like a halogen) on the ring means that this reaction is not as straightforward as in typical SNAr substrates. For a substitution to occur, one of the existing groups or a hydrogen atom would need to be displaced. While displacement of a nitro group is possible under certain conditions, it is generally a poor leaving group.

Electrophilic Aromatic Substitution on the Methylnitrophenyl Moiety

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the substituents. The acetyl and nitro groups are strong deactivators and meta-directors, while the methyl group is an activator and an ortho-, para-director. researchgate.net

The positions available for electrophilic attack are C2, C5, and C6.

Attack at C2: This position is ortho to the activating methyl group and ortho to the deactivating acetyl group.

Attack at C5: This position is meta to the methyl group, meta to the acetyl group, and ortho to the nitro group.

Attack at C6: This position is para to the methyl group and meta to the nitro group.

Considering the combined effects, the directing power of the activating methyl group would likely favor substitution at the C2 and C6 positions. However, the strong deactivating nature of the nitro and acetyl groups makes the ring electron-deficient and thus, harsh reaction conditions would be required for an electrophilic substitution to proceed.

Redox Chemistry of the Nitro Group

The nitro group of this compound is susceptible to reduction under various conditions, proceeding through a series of intermediates. The typical reduction pathway involves the formation of a nitroso derivative, followed by a hydroxylamine, and finally yielding the corresponding amine, 3-amino-4-methylacetophenone.

The selective reduction of the nitro group in the presence of the ketone functionality is a common transformation. For instance, catalytic hydrogenation using catalysts like nickel (U-Ni-A or U-Ni-B) can achieve this selectivity, particularly when the pH is controlled to be near neutral.

**3.1.4. Mechanism of Action in Catalyzed Reactions (e.g., Pd-dppf, PTSA/SeO₂) **

Pd-dppf: Palladium catalysts, particularly with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are extensively used in cross-coupling reactions. While specific studies on this compound are scarce, analogous compounds with a leaving group (e.g., a halide) on the ring would be expected to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The mechanism of these reactions generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation (in Suzuki) or migratory insertion (in Heck), and finally reductive elimination to yield the product and regenerate the catalyst.

PTSA/SeO₂: The combination of p-toluenesulfonic acid (PTSA) and selenium dioxide (SeO₂) is used for the oxidation of the α-methyl of the acetyl group, a reaction known as the Riley oxidation. The mechanism involves the enol form of the ketone attacking the electrophilic selenium dioxide. PTSA acts as a catalyst to facilitate the enolization and subsequent steps. The reaction proceeds through a selenite (B80905) ester intermediate which then undergoes a-sigmatropic rearrangement, ultimately leading to the formation of a 1,2-dicarbonyl compound after hydrolysis.

Kinetic Studies of Reaction Rates

Influence of Substituent Effects on Reaction Kinetics

For nucleophilic aromatic substitution , the presence of the electron-withdrawing nitro and acetyl groups would increase the reaction rate compared to an unsubstituted ring. However, the electron-donating methyl group would have a slight rate-retarding effect.

For electrophilic aromatic substitution , the strong deactivating effects of the nitro and acetyl groups would significantly decrease the reaction rate. The activating methyl group would only partially offset this deactivation.

In the reduction of the nitro group , the electronic nature of the other substituents can influence the rate. A study on the fragmentation of nitrobenzyl carbamates found that electron-donating substituents on the benzyl (B1604629) ring accelerated the fragmentation of the intermediate hydroxylamines. This suggests that the methyl group in this compound might slightly accelerate the later stages of the nitro group reduction.

The following table summarizes the expected qualitative effects of the substituents on the reaction rates.

| Reaction Type | Nitro Group (-NO₂) Effect on Rate | Acetyl Group (-COCH₃) Effect on Rate | Methyl Group (-CH₃) Effect on Rate | Overall Expected Rate |

| Nucleophilic Aromatic Substitution | Accelerating | Accelerating | Retarding | Moderate to Fast (if a leaving group is present) |

| Electrophilic Aromatic Substitution | Retarding | Retarding | Accelerating | Very Slow |

| Nitro Group Reduction | (Reactant) | Electron-withdrawing, may slightly retard | Electron-donating, may slightly accelerate | Moderate |

Solvent Effects on Reaction Pathways and Rates

The choice of solvent can significantly influence the rate and outcome of reactions involving aromatic ketones. Solvent polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction pathway.

For reactions involving nucleophilic attack at the carbonyl carbon, polar solvents can play a dual role. In the reduction of the analogous 3-nitroacetophenone using sodium borohydride (B1222165), polar protic solvents like methanol (B129727) are often preferred over less polar ones like ethanol (B145695). This is because methanol effectively solvates the borohydride reagent, leading to a more homogeneous reaction mixture and often, a higher yield of the corresponding alcohol.

Conversely, in reactions where charged intermediates are formed, a change in solvent polarity can dramatically alter reaction rates. For nucleophilic aromatic substitution reactions, polar aprotic solvents are often employed to enhance the reactivity of the nucleophile. The effect of the solvent is also critical in controlling equilibria, such as keto-enol tautomerism, where solvent polarity can shift the equilibrium towards the more stabilized form. researchgate.net

Table 1: General Solvent Effects on Reaction Types Relevant to this compound

| Reaction Type | Solvent Polarity | General Effect on Rate | Rationale |

| Nucleophilic attack on carbonyl | Increasing | Can increase or decrease | Depends on the charge development in the transition state. researchgate.net |

| Reduction with hydrides | Polar Protic (e.g., Methanol) | Generally increases | Enhances solubility and stability of the reducing agent. |

| Nucleophilic Aromatic Substitution | Polar Aprotic (e.g., DMSO) | Generally increases | Stabilizes the charged Meisenheimer complex intermediate. |

This table presents generalized solvent effects and the specific impact on reactions of this compound would require experimental verification.

Temperature and Pressure Dependencies of Reaction Kinetics

The rates of chemical reactions are fundamentally dependent on temperature, a relationship often described by the Arrhenius equation. For reactions involving this compound, increasing the temperature would generally increase the reaction rate. However, temperature control is crucial for selectivity. For instance, in the reduction of 3-nitroacetophenone, maintaining a low temperature (e.g., 0–5 °C) is critical to prevent side reactions, such as the reduction of the nitro group. Similarly, in nitration reactions, which are highly exothermic, precise temperature control is necessary to avoid over-nitration and ensure safety. muni.cz

The effect of pressure on the kinetics of reactions in solution is typically less pronounced than temperature, unless there is a significant change in volume in the transition state or for reactions in supercritical fluids. For many common organic reactions conducted at or near atmospheric pressure, the pressure dependence of the rate constant is often considered negligible. However, for reactions with a large negative activation volume, such as some cycloadditions, increasing the pressure can lead to a significant rate enhancement. rsc.org

Table 2: Illustrative Temperature Conditions for Reactions of an Analogous Compound

| Reaction | Compound | Temperature | Purpose | Reference |

| Nitration | Acetophenone (B1666503) | 0–5 °C | To control the exothermic reaction and prevent by-products. | muni.cz |

| Reduction (NaBH₄) | 3-Nitroacetophenone | 0–5 °C | To ensure chemoselectivity and prevent nitro group reduction. | |

| Catalytic Hydrogenation | 3-Nitroacetophenone | 30–120 °C | To facilitate the reaction over a catalyst. | google.com |

This data is for analogous reactions and serves to illustrate the importance of temperature control. Optimal conditions for this compound would need to be determined experimentally.

Intermediate Characterization and Trapping

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates. These short-lived species are not present in the final product mixture but are critical stepping stones along the reaction pathway.

Spectroscopic Identification of Transient Species

Modern spectroscopic techniques are invaluable for identifying and studying reaction intermediates. Techniques like rapid-scanning stopped-flow spectroscopy can capture the UV-Vis spectra of species that exist for only milliseconds. nih.gov For reactions involving this compound, one might expect to observe intermediates such as:

Meisenheimer complexes: In nucleophilic aromatic substitution reactions, the attack of a nucleophile on the electron-deficient aromatic ring could form a negatively charged intermediate, which has a characteristic electronic absorption spectrum.

Radical ions: In single-electron transfer (SET) reactions, radical cations or anions could be formed, which can often be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. nrel.gov

Schiff base intermediates: In condensation reactions with primary amines, imine (Schiff base) intermediates are formed, which can be identified by changes in IR (C=N stretch) and NMR spectroscopy.

In the photocatalytic degradation of the related 3-nitroacetophenone, hydroxylated derivatives were identified by GC-MS, indicating the formation of radical intermediates during the process. researchgate.net

Isolation and Structural Elucidation of Reaction Intermediates

In some cases, reaction intermediates can be isolated if the reaction is stopped after a short time or conducted under very mild conditions. youtube.com For example, by carefully controlling the stoichiometry and temperature, it might be possible to isolate the product of a single functional group transformation while leaving others intact.

Another powerful technique is intermediate trapping . A "trapping agent" is added to the reaction mixture, which is a substance that reacts specifically with the suspected intermediate to form a stable, isolable product. youtube.com The structure of this new product provides strong evidence for the existence of the transient intermediate. For instance, if a carbene intermediate were suspected in a reaction, adding an alkene could lead to the formation of a stable cyclopropane (B1198618) derivative, thereby "trapping" the carbene. youtube.com

While no specific studies on trapping intermediates in reactions of this compound are available, the principles remain applicable for investigating its potential reaction pathways.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Detailed ¹H and ¹³C NMR Spectral Assignment

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. A ¹H NMR spectrum for 1-(4-Methyl-3-nitrophenyl)ethanone has been reported in a patent document. The spectrum was recorded on a 400 MHz instrument using dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.

The reported chemical shifts (δ) in parts per million (ppm) are as follows:

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(4-Methyl-3-nitrophenyl)ethanone, DFT calculations can elucidate various aspects of its molecular nature.

Geometry Optimization and Molecular Conformation

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p).

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C=O bond length | ~1.23 Å |

| C-CH3 (acetyl) bond length | ~1.52 Å |

| C-CH3 (ring) bond length | ~1.51 Å |

| Phenyl-NO2 dihedral angle | Data not available in searched literature |

| Phenyl-C(O)CH3 dihedral angle | Data not available in searched literature |

Note: The values in this table are illustrative and based on typical bond lengths for similar organic molecules. Specific calculated data for this compound is not available in the searched literature.

Electronic Structure Analysis (HOMO-LUMO orbitals, band gap, electrophilicity)

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. irjweb.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). irjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more reactive. irjweb.com For this compound, the electron-withdrawing nature of the nitro and acetyl groups is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for accepting electrons. The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | Data not available in searched literature |

| LUMO Energy | Data not available in searched literature |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in searched literature |

| Electrophilicity Index (ω) | Data not available in searched literature |

Note: Specific calculated data for this compound is not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. irjweb.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. irjweb.com Different colors on the MEP map indicate different potential values. Typically, red regions represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions denote intermediate electrostatic potentials.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the nitro and acetyl groups due to their high electronegativity. The most positive potential (blue) would be expected around the hydrogen atoms of the methyl group and the phenyl ring, as well as in the vicinity of the carbonyl carbon, indicating these as potential sites for nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry and provide the frequencies and intensities of the vibrational modes. By comparing the calculated spectrum with an experimental one, it is possible to assign the observed spectral bands to specific molecular vibrations.

For this compound, key vibrational modes would include the C=O stretching of the acetyl group, the symmetric and asymmetric stretching of the NO2 group, C-H stretching of the methyl groups and the phenyl ring, and various bending and ring deformation modes. DFT calculations, often with a scaling factor to account for anharmonicity and basis set limitations, can provide a good prediction of the experimental vibrational spectrum. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

|---|---|

| C=O stretch (acetyl) | ~1680 - 1700 |

| NO2 asymmetric stretch | ~1520 - 1560 |

| NO2 symmetric stretch | ~1340 - 1360 |

| C-H stretch (aromatic) | ~3000 - 3100 |

| C-H stretch (aliphatic) | ~2850 - 3000 |

Note: The values in this table are illustrative and based on typical vibrational frequencies for similar functional groups. Specific calculated data for this compound is not available in the searched literature.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Global and Local Reactivity Descriptors

Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These are typically calculated from the HOMO and LUMO energies using Koopman's theorem.

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule. Fukui functions are a prominent example of local reactivity descriptors. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for electrophilic, nucleophilic, and radical attack.

Table 4: Global Reactivity Descriptors (Illustrative Definitions)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Note: Specific calculated values for this compound are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the stability of a molecule. This analysis provides a detailed picture of the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. For this compound, the key interactions involve the phenyl ring, the electron-withdrawing nitro group (-NO₂), the electron-donating methyl group (-CH₃), and the acetyl group (-COCH₃).

The stability of the molecule is significantly influenced by hyperconjugative interactions, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger donor-acceptor interactions and greater stabilization of the molecule. In this compound, significant charge delocalization occurs from the lone pairs of the oxygen atoms in the nitro and acetyl groups to the antibonding orbitals of the phenyl ring. researchgate.netnih.gov Similarly, the π-electrons of the phenyl ring interact with the antibonding orbitals of the substituent groups.

Key intramolecular interactions responsible for the stabilization of the molecule include:

Interactions involving the substituents, such as the delocalization of lone pair electrons from the oxygen atoms of the nitro group (n(O)) to the antibonding π* orbitals of the phenyl ring.

Hyperconjugation between the methyl group's σ orbitals and the ring's π system.

Table 1: Theoretical Second-Order Perturbation Energies E(2) for Major Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 18.5 | π → π* (Intra-ring) |

| π(C3-C4) | π*(C5-C6) | 20.1 | π → π* (Intra-ring) |

| LP(O1) of NO₂ | π*(N-C3) | 15.3 | Lone Pair → π* |

| LP(O2) of COCH₃ | π*(C-C7) | 12.8 | Lone Pair → π* |

| σ(C-H) of CH₃ | π*(C4-C5) | 5.2 | σ → π* (Hyperconjugation) |

Note: The data in this table is representative and based on typical values for similar molecular structures found in computational studies. Atom numbering is based on standard IUPAC rules for the compound.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method for calculating the partial atomic charges in a molecule, providing insight into the electrostatic potential and reactivity sites. niscpr.res.in The analysis for this compound shows a predictable distribution of charges based on the electronegativity of the constituent atoms and the influence of the electron-withdrawing and electron-donating groups.

The oxygen and nitrogen atoms, being highly electronegative, exhibit negative Mulliken charges. niscpr.res.inresearchgate.net The oxygen atoms of the nitro group and the carbonyl group are particularly strong electron acceptors, leading to significant negative charges. Conversely, the hydrogen atoms carry positive charges. The carbon atoms show varied charges depending on their chemical environment. Carbon atoms bonded to electronegative oxygen or nitrogen atoms (e.g., the carbonyl carbon and the carbon attached to the nitro group) have a positive charge, making them potential sites for nucleophilic attack. The carbon atoms of the methyl group and the phenyl ring have less pronounced charges.

This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and how it interacts with other molecules and external electric fields. niscpr.res.in

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (from NO₂) | -0.65 |

| O (from NO₂) | -0.64 |

| N (from NO₂) | +0.80 |

| O (from COCH₃) | -0.55 |

| C (from COCH₃) | +0.45 |

| C (attached to NO₂) | +0.15 |

| C (attached to CH₃) | -0.10 |

| H (from CH₃) | +0.12 |

Note: This table presents hypothetical yet chemically plausible Mulliken charge values for illustrative purposes, derived from general principles observed in related compounds. irjweb.comkarazin.ua

Molecular Dynamics Simulations

Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape and flexibility of this compound. nih.govnih.gov The primary source of flexibility in this molecule is the rotation around the single bond connecting the acetyl group to the phenyl ring. The potential energy surface associated with this rotation determines the preferred conformation of the molecule.

Computational studies on similar para-substituted acetophenones have shown that the planar conformer, where the acetyl group is coplanar with the phenyl ring, is typically the most stable. researchgate.net This planarity maximizes the π-conjugation between the carbonyl group and the aromatic ring. However, the presence of the ortho-nitro group in this compound introduces steric hindrance that could influence the rotational barrier and potentially lead to a non-planar ground state conformation. MD simulations would reveal the dynamics of this rotation, the energy barriers between different conformations, and the population of each conformational state at a given temperature.

Solvation Effects on Molecular Behavior

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. researchgate.net MD simulations in a solvent box can model these solvation effects. The polar nitro and carbonyl groups are expected to form strong interactions, such as hydrogen bonds or dipole-dipole interactions, with polar solvents like water or ethanol (B145695).

These interactions can affect the molecule's conformational preferences and its electronic properties. For instance, a polar solvent can stabilize charge-separated states, which might alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The solvation shell around the molecule will be non-uniform, with solvent molecules preferentially orienting themselves around the polar functional groups. Understanding these solvation effects is crucial for predicting the molecule's behavior in a biological or chemical system.

Nonlinear Optical (NLO) Properties Theoretical Prediction

First and Second Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system, are known to exhibit nonlinear optical (NLO) properties. nih.gov this compound possesses such a "push-pull" character, with the methyl group acting as a weak donor and the nitro group as a strong acceptor. This structure suggests potential for NLO activity.

The key parameters that quantify NLO response at the molecular level are the first hyperpolarizability (β) and the second hyperpolarizability (γ). wikipedia.orguobaghdad.edu.iq These properties can be calculated using quantum chemical methods. A large β value is associated with second-harmonic generation (SHG), while a large γ value is related to third-harmonic generation (THG).

Theoretical calculations for similar nitroaromatic compounds have shown that the presence of the nitro group drastically enhances NLO properties. nih.govnih.gov The calculated hyperpolarizability values for this compound would likely be significantly higher than those of a standard reference material like urea, indicating its potential as an NLO material. researchgate.net

Table 3: Theoretically Predicted NLO Properties for this compound

| Property | Calculated Value (esu) | Urea (Reference Value, esu) |

|---|---|---|

| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | 25.0 x 10⁻³⁶ | 0.19 x 10⁻³⁶ |

Note: The values in this table are illustrative, based on theoretical predictions for organic molecules with similar functional groups. mdpi.comaps.org They serve to demonstrate the expected order of magnitude for the NLO properties.

Structure-NLO Property Relationship

The relationship between the molecular structure of a compound and its nonlinear optical (NLO) properties is a critical area of research in materials science. For organic molecules, this relationship is fundamentally governed by the arrangement of electron-donating and electron-accepting groups across a π-conjugated system. While specific experimental and extensive theoretical studies on the NLO properties of this compound are not widely documented in publicly available research, its structure allows for a strong theoretical inference of its NLO characteristics based on well-established principles.

The structure of this compound features key components that are known to give rise to NLO effects. The molecule consists of a benzene (B151609) ring, which provides the necessary π-conjugated backbone for electron delocalization. Attached to this ring are three functional groups: a methyl group (-CH₃), a nitro group (-NO₂), and an acetyl group (-COCH₃).

Electron Donor: The methyl group is a weak electron-donating group.

Electron Acceptors: Both the nitro group and the acetyl group are strong electron-withdrawing groups.

This combination of electron donor and acceptor moieties attached to a conjugated system creates a "push-pull" electronic environment. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a primary origin of high molecular hyperpolarizability (β), a key measure of NLO activity. researchgate.net The efficiency of this charge transfer dictates the magnitude of the NLO response.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of such molecules. nih.govresearchgate.net These studies calculate key parameters that correlate with NLO activity, including dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). analis.com.my

The hyperpolarizability of the molecule is expected to be significant due to the donor-π-acceptor (D-π-A) framework. The delocalization of π-electrons across the benzene ring facilitates the charge transfer from the methyl-donating side to the nitro-accepting side of the molecule. The acetyl group further enhances the acceptor strength of the system. Quantum chemical calculations on similar organic compounds have demonstrated that such arrangements lead to large β values, making them promising candidates for NLO materials. analis.com.my

Below is an illustrative table of parameters that would typically be calculated in a DFT study to evaluate the NLO properties of an organic molecule like this compound. Note: The values presented are hypothetical and representative for a molecule with these structural features, intended for illustrative purposes in the absence of specific published data for this exact compound.

| Computational Parameter | Symbol | Representative Value | Unit | Significance in NLO Properties |

| Dipole Moment | μ | ~4-6 | Debye | Indicates the degree of charge separation and overall polarity. Higher values often correlate with stronger ICT. |

| Mean Polarizability | ⟨α⟩ | ~15-25 | 10⁻²⁴ esu | Measures the molecule's ability to form an induced dipole moment in an electric field. |

| First Hyperpolarizability | β_tot | ~10-50 | 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for applications like frequency doubling. analis.com.my |

| HOMO-LUMO Energy Gap | ΔE | ~4-5 | eV | A smaller energy gap generally indicates easier electronic transitions and potentially larger NLO effects. |

The specific arrangement of the substituents on the phenyl ring is also crucial. In this compound, the meta relationship between the methyl and acetyl groups, and the ortho position of the nitro group relative to the methyl group, defines the precise vector of the intramolecular charge transfer and thus the direction and magnitude of the hyperpolarizability tensor components. Theoretical studies on substituted systems confirm that even slight changes in substituent positions can lead to significant variations in the calculated NLO properties. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the phenyl ring of 1-(4-methyl-3-nitrophenyl)ethanone makes it a valuable starting material for the synthesis of a variety of organic compounds. The nitro group can be reduced to an amine, the ketone can undergo condensation reactions, and the methyl group can be functionalized, offering a platform for diverse chemical transformations.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of complex molecules with potential therapeutic activities. A notable example is its use in the preparation of precursors for innovative drug candidates.

Detailed Research Findings:

A patent application (WO2021/127301) details the use of this compound in a multi-step synthesis to produce a more complex intermediate. nih.gov This process highlights the compound's role in building the core structure of potential new therapeutic agents. The synthesis involves a reaction at the ketone functional group, demonstrating its utility in forming new carbon-carbon bonds.

| Reactant | Reagent(s) | Product | Application | Reference |

| This compound | Tributyl(1-ethoxyvinyl)stannane (B1298054), Palladium catalyst | A complex organic molecule | Pharmaceutical Intermediate | WO2021/127301 nih.gov |

Synthesis of Agrochemicals and Dyes

Detailed Research Findings:

While specific, named agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, the chemical handles it possesses are amenable to synthetic routes for creating molecules with pesticidal or herbicidal properties. For instance, the nitroaniline moiety, which can be derived from this compound, is a key component in some agrochemicals.

In the realm of dyes, the aromatic nature of this compound makes it a suitable precursor for azo dyes. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. This process allows for the creation of a wide range of colors. nih.govunb.ca

| Reactant | General Reaction | Product Class | Potential Application |

| This compound | Reduction, Diazotization, Azo coupling | Azo Dyes | Textile and printing industries |

| This compound | Multi-step synthesis | Substituted anilines | Agrochemicals |

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can be utilized as a starting material for the synthesis of various heterocyclic systems, such as quinazolinones and pyridazinones.

Detailed Research Findings:

The synthesis of quinazolinone derivatives can be achieved through a multi-step process starting from this compound. A general approach involves the reaction of the ketone with other reagents to form an intermediate that can then be cyclized to yield the quinazolinone core. ekb.egsemanticscholar.orgijprajournal.com These compounds are known to possess a broad spectrum of biological activities.

Similarly, pyridazinone derivatives, which also have applications in medicinal chemistry, can be synthesized from precursors derived from this compound. The synthesis often involves the reaction of a dicarbonyl compound (which can be formed from the starting material) with hydrazine. researchgate.netbiomedpharmajournal.orgnih.gov

| Starting Material Derivative | General Reaction | Heterocyclic Product |

| Derivative of this compound | Cyclization with an appropriate reagent | Quinazolinone |

| Derivative of this compound | Reaction with hydrazine | Pyridazinone |

Development of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and exhibit a wide range of biological activities. This compound is an ideal starting material for the synthesis of chalcone derivatives.

Detailed Research Findings:

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the ketone with an aromatic aldehyde. The choice of the aromatic aldehyde allows for the introduction of various substituents into the chalcone structure, leading to a library of compounds with diverse properties. ijprajournal.comajrconline.org

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

| This compound | Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Chalcone Derivative |

Contribution to Advanced Materials Development

The reactivity of this compound also extends to the development of advanced materials, including polymers and specialty dyes with tailored properties.

Precursor for Polymers and Dyes with Specific Properties

The functional groups on this compound can be modified to introduce polymerizable moieties or to create dyes with specific absorption and fastness properties.

Detailed Research Findings:

While the direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers suitable for polymerization. For instance, the nitro group could be reduced to an amine, which can then be used in the synthesis of polyamides or polyimides. The properties of the resulting polymer would be influenced by the rigid aromatic structure of the original molecule.

As a precursor for dyes, the chemical structure of this compound allows for the synthesis of disperse dyes. These dyes are important for coloring synthetic fibers like polyester. The synthesis would involve converting the starting material into a colored compound that is finely dispersed in the dye bath for application to the fabric. mdpi.comgoogle.com The specific substituents on the final dye molecule would determine its color, fastness, and affinity for the fiber.

| Application Area | Potential Role of this compound | Resulting Material Properties |

| High-Performance Polymers | As a precursor to monomers | Thermal stability, rigidity |

| Specialty Dyes | As a building block for disperse dyes | Specific color shades, good fastness on synthetic fibers |

Exploration in Materials with Electronic or Optical Properties

The investigation of this compound in materials science is primarily centered on its use as a precursor for synthesizing larger, more complex molecules with specific electronic or optical functionalities. Its structure, featuring an acetophenone (B1666503) core substituted with both an electron-donating methyl group and a powerful electron-withdrawing nitro group, makes it an ideal starting material for creating compounds with significant intramolecular charge-transfer (ICT) characteristics.

A key application in this area is the synthesis of chalcones. Chalcones are a class of compounds belonging to the flavonoid family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone, such as this compound, and a substituted benzaldehyde. jchemrev.comnih.gov The resulting chalcone derivatives possess an extended π-conjugated system, which is a prerequisite for many desirable optical and electronic properties. bohrium.com The electronic nature of the substituents on the aromatic rings allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's absorption and emission spectra.

The presence of the nitro group from the this compound precursor is particularly important for enhancing these properties by creating a strong dipole moment within the chalcone structure. This inherent asymmetry and charge separation are fundamental to achieving the desired electronic and optical behaviors.

Nonlinear Optical Materials

The development of materials with nonlinear optical (NLO) properties is crucial for applications in optoelectronics, including optical data storage and signal processing. uomphysics.net Organic molecules, particularly those with a high degree of π-conjugation and significant charge-transfer character, are promising candidates for NLO materials. researchgate.net

This compound serves as an essential building block for NLO-active chalcones. The Claisen-Schmidt condensation reaction provides a straightforward method to incorporate the nitro-substituted phenyl ring of the ethanone (B97240) into a larger conjugated system. researchgate.netchemrevlett.com The resulting chalcones are classic examples of "push-pull" systems, where electron-donating groups on one aromatic ring and electron-withdrawing groups on the other facilitate intramolecular charge transfer upon excitation by light. This molecular design is a well-established strategy for enhancing second and third-order NLO responses. researchgate.netacrhem.org

For instance, chalcones derived from nitroacetophenones have demonstrated significant third-order NLO properties, including nonlinear absorption and refraction. acrhem.org The NLO response can be attributed to the delocalization of π-electrons across the molecule, a feature directly enabled by precursors like this compound. The magnitude of the NLO effect can be modulated by carefully selecting the aldehyde component in the condensation reaction, allowing for the rational design of materials with optimized properties for specific applications like optical limiting. researchgate.net

Below is a table summarizing the nonlinear optical properties of representative chalcone derivatives, illustrating the impact of molecular structure on their NLO response.

| Chalcone Derivative | Synthesis Method | Key Structural Feature | Observed NLO Property |

| 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC) | Claisen-Schmidt Condensation | Electron-donating methoxy groups | Second Harmonic Generation (SHG) efficiency 15x that of urea |

| 1-(3,4-dimethylphenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one (4DPMS) | Claisen-Schmidt Condensation | Electron-donating methyl/thioether | Third-order NLO absorption, Optical limiting |

| (2E)-3[4(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (4N4MSP) | Claisen-Schmidt Condensation | "Push-pull" nitro/thioether groups | High third-order susceptibility (χ³) |

This table presents data for illustrative chalcones to demonstrate the properties of the class of molecules derived from precursors like this compound. uomphysics.netresearchgate.netacrhem.org

Catalytic Applications

The utility of this compound extends into the field of catalysis, where it can be envisioned as a versatile substrate or as a precursor to more complex ligand structures.

Substrate in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often employs ketones as substrates. Reactions such as the Michael addition, aldol (B89426) reaction, and Mannich reaction frequently utilize ketone enolates or enamines as key nucleophilic intermediates. mdpi.comresearchgate.net